An In-depth Technical Guide on Kaempferol-7,4'-dimethyl ether: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide on Kaempferol-7,4'-dimethyl ether: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferol-7,4'-dimethyl ether, a naturally occurring O-methylated flavonol, is a derivative of kaempferol, a flavonoid widely recognized for its antioxidant and anti-inflammatory properties. This compound, also known by its IUPAC name 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one, has been isolated from various plant species, including Alpinia flabellata and Zingiber mekongense, as well as being a component of bee glue.[1] Its structural modifications, specifically the methylation at the 7 and 4' positions, influence its physicochemical properties and may modulate its biological activity, making it a compound of significant interest for research and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Kaempferol-7,4'-dimethyl ether, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of Kaempferol-7,4'-dimethyl ether is characterized by a flavone backbone with hydroxyl groups at positions 3 and 5, and methoxy groups at positions 7 and 4'.
Chemical Identifiers:
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IUPAC Name: 3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one[1][2]
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CAS Number: 15486-33-6[3]
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Molecular Formula: C₁₇H₁₄O₆[3]
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SMILES: COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[1]
Physicochemical Properties
A summary of the key physicochemical properties of Kaempferol-7,4'-dimethyl ether is presented in the table below. This data is essential for its handling, formulation, and experimental design.
| Property | Value | Source |
| Molecular Weight | 314.29 g/mol | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and ether; sparingly soluble in water. | [4] |
| Purity | Min. 95 Area-% (commercially available) | [3] |
Spectral Data
| Spectral Data | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons on the A and B rings, methoxy group protons, and hydroxyl protons. The specific chemical shifts and coupling constants would be required for unambiguous structure elucidation. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons. The chemical shifts would be indicative of the substitution pattern on the flavonoid core. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+• would be expected at m/z 314. Fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, characteristic of flavonoids, leading to fragments representing the A and B rings.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the γ-pyrone ring, aromatic C=C stretching, and C-O stretching of the ether and hydroxyl groups. For kaempferol, characteristic peaks are observed around 3427 cm⁻¹ (phenolic O-H), 1613 cm⁻¹ (C=O), and 2954/2850 cm⁻¹ (C-H stretching).[6] |
| UV-Vis Spectroscopy | Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum. For kaempferol, these are observed at approximately 267 nm (Band II, corresponding to the A-ring) and 368 nm (Band I, corresponding to the B-ring).[7] The methylation at the 7 and 4' positions in Kaempferol-7,4'-dimethyl ether would be expected to cause a slight shift in these absorption maxima. |
Experimental Protocols
Proposed Isolation from Natural Sources
General Protocol for Flavonoid Isolation:
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Extraction: The dried and powdered plant material (e.g., rhizomes of Zingiber mekongense) is subjected to extraction with a suitable solvent, such as 60% ethanol, by maceration at room temperature.[8]
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Solvent Partitioning: The crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate fraction.
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Chromatographic Purification: The flavonoid-rich fraction is then subjected to a series of chromatographic techniques for purification.
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Column Chromatography (CC): Initial separation can be performed on a silica gel or MCI gel column, eluting with a gradient of solvents (e.g., dichloromethane:methanol:water).[8]
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Sephadex LH-20 Chromatography: This is often used for further purification of flavonoid fractions, typically eluting with methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound can be achieved using a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Antioxidant Activity Assay: DPPH Radical Scavenging
The antioxidant activity of Kaempferol-7,4'-dimethyl ether can be evaluated using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Protocol:
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Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.
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Sample Preparation: A stock solution of Kaempferol-7,4'-dimethyl ether is prepared in a suitable solvent (e.g., DMSO or methanol) and then serially diluted to obtain a range of concentrations.
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Reaction: In a 96-well plate or cuvettes, a small volume of each sample concentration is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
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Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
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Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of the DPPH radical (IC₅₀ value) is determined by plotting the percentage of inhibition against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[9][10]
Biological Activities and Signaling Pathways
While research specifically on Kaempferol-7,4'-dimethyl ether is limited, the extensive studies on its parent compound, kaempferol, provide a strong foundation for understanding its potential biological activities. The methylation of hydroxyl groups can affect the molecule's polarity, bioavailability, and interaction with biological targets.
Anti-inflammatory Activity
Kaempferol is a well-documented anti-inflammatory agent that acts through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is highly probable that Kaempferol-7,4'-dimethyl ether shares these mechanisms.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Kaempferol has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[11][12]
MAPK Signaling Pathway:
The MAPK family of proteins, including ERK, JNK, and p38, are key signaling molecules involved in cellular responses to a variety of external stimuli, including stress and inflammation. Activation of these pathways can lead to the production of inflammatory mediators. Kaempferol has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.
Antioxidant Activity
Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity of kaempferol is well-established. Kaempferol-7,4'-dimethyl ether, having free hydroxyl groups at positions 3 and 5, is expected to retain significant antioxidant activity.[13]
Experimental Workflow Example: Investigating Anti-inflammatory Effects
The following diagram illustrates a typical experimental workflow to investigate the anti-inflammatory effects of Kaempferol-7,4'-dimethyl ether on a cellular model.
Conclusion
Kaempferol-7,4'-dimethyl ether is a promising natural product with a chemical structure that suggests significant biological activity, particularly in the realms of anti-inflammatory and antioxidant action. While direct experimental evidence for this specific compound is still emerging, the extensive knowledge of its parent compound, kaempferol, provides a strong rationale for its further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other related flavonoids. Further studies are warranted to fully elucidate the specific mechanisms of action, pharmacokinetic profile, and in vivo efficacy of Kaempferol-7,4'-dimethyl ether.
References
- 1. Kaempferol-7,4'-dimethyl ether | C17H14O6 | CID 5378823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol-7,4'-dimethyl ether | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kaempferol-7,4'-dimethyl ether | Antioxidant | Antifection | TargetMol [targetmol.com]
